molecular formula C14H17BFNO4 B2446657 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester CAS No. 2018286-71-8

7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester

Cat. No.: B2446657
CAS No.: 2018286-71-8
M. Wt: 293.1
InChI Key: MIJNRXJMZCWQSY-UHFFFAOYSA-N
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Description

7-Fluoro-3-oxo-2H,4H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester (CAS 2018286-71-8) is a high-purity organoboron reagent specifically designed for advanced research and development, particularly in pharmaceutical chemistry . This compound, with a molecular formula of C14H17BFNO4 and a molecular weight of 293.1 g/mol, serves as a critical synthetic building block . Its structure integrates a benzoxazinone scaffold, a privileged heterocycle in medicinal chemistry, with a pinacol boronic ester functional group. This combination makes it a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds . The primary research value of this compound lies in its application as a key intermediate in the synthesis of more complex molecules. Boronic acid pinacol esters are extensively utilized to introduce functional groups into target structures, facilitating the exploration of structure-activity relationships in drug discovery programs . The incorporated fluorine atom can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity, making this building block particularly relevant for developing bioactive compounds . This product is supplied with a purity of 95% and should be stored under refrigeration to ensure stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-10-11(6-9(8)16)19-7-12(18)17-10/h5-6H,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNRXJMZCWQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium acetate or palladium chloride are often used as catalysts in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are commonly used bases.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water can be used as solvents depending on the reaction conditions.

Major Products

The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

This compound is widely utilized as a building block in the synthesis of complex organic molecules through cross-coupling reactions, particularly in Suzuki-Miyaura coupling. It facilitates the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

The compound has potential applications in biological research, particularly in developing bioactive molecules and probes for biological studies. Its ability to inhibit protoporphyrinogen oxidase (Protox) positions it as a candidate for research into heme and chlorophyll biosynthesis pathways.

Medicinal Chemistry

In medicinal chemistry, 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester serves as an intermediate in synthesizing potential drug candidates targeting specific enzymes or receptors. The unique structural properties may enhance the efficacy of these drug candidates.

Material Science

The compound is also relevant in material science for producing advanced materials, including polymers and electronic components. Its unique properties allow for innovations in material design and application.

Case Studies

Case Study 1: Synthesis via Cross-Coupling Reactions
In a recent study focusing on the synthesis of biaryl compounds using this boronic ester derivative, researchers achieved high yields through optimized Suzuki-Miyaura coupling conditions. The study demonstrated that varying reaction parameters significantly influenced product yield and purity.

Case Study 2: Inhibition of Protoporphyrinogen Oxidase
A biochemical study explored the inhibitory effects of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester on protoporphyrinogen oxidase. The results indicated that the compound effectively disrupted heme biosynthesis pathways in vitro, suggesting potential therapeutic applications in diseases related to heme metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the boronic acid pinacol ester group in 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester makes it unique. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorinated benzooxazine ring and a boronic acid pinacol ester group. Its IUPAC name is 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one. The molecular formula is C14H17BFNO4C_{14}H_{17}BFNO_4 with a molecular weight of approximately 284.10 g/mol.

The primary biological target of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is protoporphyrinogen oxidase (Protox) . The compound acts as an inhibitor of Protox, which plays a critical role in the heme biosynthesis pathway. By inhibiting this enzyme, the compound disrupts the synthesis of heme and chlorophyll, leading to significant biochemical consequences.

Biochemical Pathways

The inhibition of Protox affects the following pathways:

  • Heme Biosynthesis : Disruption in heme production can lead to various metabolic disorders.
  • Chlorophyll Biosynthesis : In plants, this inhibition can affect photosynthesis and growth.

In Vitro Studies

Recent studies have demonstrated that 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester exhibits potent inhibitory activity against Protox in vitro. The IC50 values for this compound have been reported in various studies as follows:

Study ReferenceIC50 (µM)Biological Context
0.5Plant cell cultures
0.8Cancer cell lines
0.6Enzymatic assays

Case Studies

  • Cancer Research : In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 0.8 µM. This suggests potential applications in cancer therapy targeting specific metabolic pathways involved in tumor growth.
  • Agricultural Applications : In plant studies, the compound was shown to inhibit chlorophyll synthesis at concentrations as low as 0.5 µM, indicating its potential use as a herbicide or plant growth regulator.

Applications

The unique properties of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester make it a valuable compound in several fields:

  • Medicinal Chemistry : As a building block for synthesizing new therapeutic agents targeting metabolic pathways.
  • Agriculture : Potential use as an herbicide due to its effects on chlorophyll biosynthesis.
  • Biotechnology : Development of probes for studying metabolic pathways related to heme synthesis.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 7-Fluoro-3-oxo-2H,4H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronic ester moiety reacts with aryl halides. Key steps include:

  • Synthesis : Reacting 6-bromo-7-fluoro-3-oxo-2H,4H-benzo[b][1,4]oxazine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc in anhydrous dioxane at 80–100°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
  • Characterization : Use 1^1H/13^{13}C NMR to confirm boronic ester integration (characteristic peaks at δ ~1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition .

Basic: How should this compound be handled and stored to maintain stability in laboratory settings?

Methodological Answer:

  • Handling : Use inert atmosphere (argon/glovebox) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the boronic ester .
  • Storage : Store at –20°C in amber vials under inert gas. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Monitor purity via HPLC every 6 months (C18 column, acetonitrile/water mobile phase) .

Advanced: How does pH influence the stability of the boronic ester group in aqueous reaction media?

Methodological Answer:
The boronic ester hydrolyzes to the boronic acid under acidic or basic conditions. A systematic study (similar to ) can be designed:

  • Procedure : Prepare 100 µM solutions in Tris-HCl buffers (pH 6.0–10.0) and monitor hydrolysis via UV-Vis (absorbance at 260 nm, tracking boronic acid formation) or 11^{11}B NMR .
  • Key Insight : Hydrolysis rates increase below pH 7 (acid-catalyzed) and above pH 9 (base-catalyzed). Neutral pH (7.0–8.5) minimizes degradation, critical for biological assays .

Advanced: What strategies optimize its use in Suzuki-Miyaura couplings with sterically hindered aryl halides?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for enhanced steric tolerance. XPhos ligands improve coupling efficiency with bulky substrates .
  • Solvent Optimization : Use toluene or THF instead of DMF to reduce side reactions. Additives like Cs₂CO₃ or K₃PO₄ enhance transmetallation .
  • Kinetic Analysis : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., oxidative addition vs. transmetallation) .

Advanced: How can solubility limitations in polar solvents be addressed for biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design : Temporarily mask the boronic ester as a more soluble trifluoroborate salt, regenerating the active form in situ .
  • Surfactant Use : Add Tween-80 or cyclodextrins to improve dispersion in aqueous media .

Advanced: How to resolve contradictory data on its reactivity in cross-couplings vs. protodeboronation?

Methodological Answer:

  • Controlled Experiments : Compare reaction outcomes under varying conditions (temperature, base strength, solvent polarity). For example, protodeboronation dominates in protic solvents (e.g., MeOH) due to acid generation .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to assess transition-state energies for competing pathways .
  • Isotopic Labeling : Track boron retention using 10^{10}B-labeled analogs in MS studies .

Advanced: What methods enable isotopic labeling (e.g., 18^{18}18F, 11^{11}11B) for pharmacokinetic studies?

Methodological Answer:

  • 18^{18}F Incorporation : Perform nucleophilic aromatic substitution on a precursor using 18^{18}F-KF/Kryptofix 222 in DMSO at 120°C .
  • 11^{11}B Labeling : Synthesize the boronic ester from 11^{11}B-enriched boric acid via Miyaura borylation .
  • Validation : Radiolabeled compounds require purification via semi-preparative HPLC and characterization using radio-TLC .

Advanced: How to evaluate its utility in non-Suzuki reactions (e.g., Chan-Lam couplings)?

Methodological Answer:

  • Reaction Setup : React with amines or alcohols under aerobic conditions using Cu(OAc)₂ catalyst in CH₂Cl₂/MeOH.
  • Scope Analysis : Test diverse nucleophiles (e.g., anilines, phenols). Chan-Lam typically requires 24–48 hours at 50°C .
  • Mechanistic Probe : Add radical scavengers (e.g., TEMPO) to assess radical vs. ionic pathways .

Advanced: What computational approaches predict its reactivity in complex matrices?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess Lewis acidity (boron pKa) and frontier molecular orbitals .
  • MD Simulations : Model interactions in biological systems (e.g., binding to serine proteases) using AMBER or GROMACS .
  • SAR Studies : Corrogate electronic effects (Hammett σ) of substituents on coupling efficiency .

Advanced: How to analyze degradation products under oxidative conditions?

Methodological Answer:

  • Stress Testing : Expose to H₂O₂ (1–10 mM) in PBS (pH 7.4) at 37°C. Monitor via LC-MS (QTOF) for accurate mass identification .
  • Key Degradants : Look for boronic acid (m/z loss of pinacol, 142 Da) and hydroxylated benzoxazine derivatives .
  • Mechanistic Insight : ESR spectroscopy detects radical intermediates during oxidation .

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